Polyethylene Glycol-bound Ruthenium Carbene Complex
Description
The Polyethylene Glycol-bound Ruthenium Carbene Complex (CAS RN: 321922-26-3) is a transition metal catalyst characterized by a ruthenium center coordinated to a carbene ligand and polyethylene glycol (PEG) chains. This complex exhibits high solubility in polar organic solvents such as chloroform, dichloromethane, dimethylformamide (DMF), and acetonitrile, while showing moderate solubility in alcohols like methanol and ethanol . Its synthesis typically involves the reaction of ruthenium precursors with PEG-functionalized ligands, yielding stable, air-tolerant catalysts suitable for diverse applications.
The PEG moiety enhances the complex’s hydrophilicity and recyclability, making it advantageous in homogeneous catalysis, particularly in ring-opening metathesis polymerization (ROMP) and olefin isomerization reactions . Its stability under ambient conditions and compatibility with functional groups further broaden its utility in pharmaceutical and polymer chemistry .
Properties
CAS No. |
321922-26-3 |
|---|---|
Molecular Formula |
C36H57Cl2O6PRu |
Molecular Weight |
788.8 g/mol |
IUPAC Name |
dichlororuthenium;4-O-(3-ethenyl-4-propan-2-yloxyphenyl) 1-O-(2-methoxyethyl) butanedioate;tricyclohexylphosphanium |
InChI |
InChI=1S/C18H23O6.C18H33P.2ClH.Ru/c1-5-14-12-15(6-7-16(14)23-13(2)3)24-18(20)9-8-17(19)22-11-10-21-4;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h1,5-7,12-13H,8-11H2,2-4H3;16-18H,1-15H2;2*1H;/q-1;;;;+2/p-1 |
InChI Key |
QFSHJCPWOCEMLO-UHFFFAOYSA-M |
SMILES |
CC(C)OC1=C(C=C(C=C1)OC(=O)CCC(=O)OCCOC)C=[CH-].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)OC(=O)CCC(=O)OCCOC)C=[CH-].C1CCC(CC1)[PH+](C2CCCCC2)C3CCCCC3.Cl[Ru]Cl |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of the Polyethylene Glycol-bound Ruthenium Carbene Complex is olefins. Olefins, also known as alkenes, are hydrocarbons that contain at least one carbon-carbon double bond. They play a crucial role in various chemical reactions due to their reactivity.
Mode of Action
The this compound acts as a catalyst for ring-closing olefin metathesis. Metathesis is a reaction in which two compounds exchange parts to form new compounds. In the case of olefin metathesis, the complex facilitates the breaking and reforming of carbon-carbon double bonds in the olefins, leading to the formation of new olefins.
Biochemical Pathways
The primary biochemical pathway affected by this complex is the olefin metathesis pathway. This pathway involves the breaking and reforming of carbon-carbon double bonds in olefins, leading to the formation of new olefins. The downstream effects of this pathway can vary widely depending on the specific olefins involved in the reaction.
Result of Action
The result of the action of the this compound is the formation of new olefins through the process of ring-closing metathesis. This can lead to the synthesis of a wide variety of new compounds, depending on the specific olefins involved in the reaction.
Action Environment
The action of the this compound can be influenced by various environmental factors. For instance, it is sensitive to air and heat, suggesting that it may be less effective or stable in environments with high temperatures or oxygen levels. Additionally, it should be stored under inert gas, indicating that it may be sensitive to certain gases.
Biological Activity
Polyethylene glycol (PEG)-bound ruthenium carbene complexes have garnered significant interest in the field of medicinal chemistry due to their unique biological activities, particularly in cancer therapy. This article provides a comprehensive overview of the biological activity associated with these complexes, including their mechanisms of action, cellular interactions, and therapeutic applications.
Overview of Ruthenium Carbene Complexes
Ruthenium-based complexes are known for their stability and versatility in catalysis and biological applications. The incorporation of polyethylene glycol enhances their solubility and biocompatibility, making them suitable for various biomedical applications. PEGylation not only improves pharmacokinetics but also reduces immunogenicity and enhances the accumulation of these complexes in tumor tissues.
The biological activity of PEG-bound ruthenium carbene complexes primarily involves:
- DNA Interaction : These complexes exhibit a strong affinity for DNA, which leads to the formation of DNA adducts that can disrupt replication and transcription processes. This mechanism is crucial for their cytotoxic effects on cancer cells .
- Induction of Apoptosis : Studies have shown that these complexes can induce apoptosis through multiple pathways, including mitochondrial damage, reactive oxygen species (ROS) production, and cell cycle arrest .
- Cellular Uptake : The cationic nature of some ruthenium complexes facilitates their uptake into cells via passive diffusion, particularly in cancerous tissues where the membrane potential is altered .
1. Efficacy Against Cancer Cells
Research indicates that PEG-bound ruthenium complexes demonstrate significant cytotoxicity against various cancer cell lines. For instance, a study reported that a specific PEGylated ruthenium complex showed an IC50 value of approximately 5 µM against breast cancer cells (MCF-7), which is significantly lower than that observed for non-PEGylated counterparts (over 200 µM) .
2. In Vivo Studies
In vivo studies have confirmed the enhanced efficacy of PEG-bound ruthenium complexes. For example, a formulation containing a PEGylated ruthenium complex exhibited tumor growth inhibition rates of up to 72.90% at doses lower than those required for traditional chemotherapeutics like cisplatin . Additionally, these formulations were found to accumulate preferentially in tumor tissues due to the enhanced permeability and retention (EPR) effect associated with PEGylation.
Comparative Table of Biological Activities
| Complex Type | IC50 (µM) | Tumor Growth Inhibition (%) | Mechanism of Action |
|---|---|---|---|
| Non-PEGylated Ruthenium Complex | >200 | 30.71 | DNA Damage, Apoptosis |
| PEG-bound Ruthenium Complex | 5 | 72.90 | DNA Adduct Formation, ROS Induction |
Scientific Research Applications
Key Applications
-
Ring-Closing Metathesis (RCM)
- PEG-bound ruthenium carbene complexes are extensively used in RCM for the synthesis of cyclic compounds. The incorporation of PEG improves the solubility of the catalyst in both organic and aqueous media, enabling efficient reactions with minimal byproduct formation .
- A notable study demonstrated that using a PEG-supported catalyst significantly reduced ruthenium contamination in products to below 10 ppm, making it suitable for pharmaceutical applications .
- Cross-Metathesis
-
Environmental Benefits
- The use of PEG-bound catalysts allows for simple aqueous extraction methods to remove ruthenium byproducts from organic products. This approach is more environmentally friendly compared to traditional purification methods like silica gel chromatography, which can be inefficient and generate hazardous waste .
Case Studies
Recyclability and Efficiency
The PEG-bound ruthenium complexes exhibit remarkable recyclability. In various studies, these catalysts were reused multiple times with consistent activity. For instance, one study reported that the catalyst maintained over 60% conversion rates after several cycles in RCM reactions . Additionally, the immobilization on PEG allows for straightforward recovery via filtration or precipitation methods.
Comparison with Similar Compounds
Ruthenium N-Heterocyclic Carbene (NHC) Complexes
Structure and Stability : Unlike PEG-bound Ru carbenes, traditional Ru-NHC complexes (e.g., Hoveyda-Grubbs catalysts) lack PEG chains, relying instead on N-heterocyclic carbene ligands for stability. These complexes exhibit superior thermal stability but lower solubility in polar solvents .
Catalytic Activity : Ru-NHC complexes are highly efficient in cross-metathesis and ROMP, achieving >90% yields in Z-selective reactions. However, they require higher catalyst loadings (1–5 mol%) compared to PEG-bound derivatives (0.1–1 mol%) for comparable activity .
Toxicity : Studies on zebrafish embryos reveal conflicting toxicity data for Ru-NHC complexes. While some report minimal harm, others indicate >50% mortality after 48-hour exposure, highlighting dependency on ligand substituents .
Cyclic(Alkyl)(Amino)Carbene (CAAC)-Ruthenium Complexes
Structure: CAAC-Ru complexes feature bulkier, electron-rich carbene ligands, enabling "inverted" geometries that enhance metathesis activity at low ethylene pressures. These complexes outperform PEG-bound analogs in isomerization metathesis (ISOMET) for polyethylene recycling, achieving turnover numbers (TONs) exceeding 10,000 . Applications: CAAC-Ru catalysts are tailored for industrial-scale propylene production, whereas PEG-bound variants are preferred in biomedical and fine chemical synthesis due to their biocompatibility .
Polyisobutylene (PIB)-Supported Ruthenium Catalysts
Reusability : PIB-supported Ru catalysts demonstrate superior recyclability, with leaching levels as low as 73 ppm and 20 reuse cycles without significant activity loss. In contrast, PEG-bound complexes require precipitation or dialysis for recovery, limiting industrial scalability .
Solubility : PIB-supported catalysts dissolve only at elevated temperatures (>65°C), restricting their use in low-temperature reactions. PEG-bound complexes operate efficiently at room temperature across a broader solvent range .
Silver and Gold N-Heterocyclic Carbene Complexes
Antimicrobial Activity : Ag/Au-NHC complexes show potent anticancer and antimicrobial properties but lack catalytic versatility. Their cytotoxicity often exceeds that of Ru carbenes, with IC50 values 10–100× lower in cancer cell lines .
Stability : Silver and gold complexes are less stable under oxidative conditions, limiting their use in prolonged reactions compared to Ru-based systems .
Physicochemical and Catalytic Performance Data
Table 1: Physicochemical Properties
Table 2: Catalytic Performance
| Application | PEG-bound Ru Carbene | Ru-NHC | CAAC-Ru |
|---|---|---|---|
| ROMP Yield (%) | 85–95 | 90–98 | N/A |
| ISOMET TON | N/A | N/A | 10,000–15,000 |
| Z-Selectivity | 70–80% | ≥98% | N/A |
| Catalyst Loading (mol%) | 0.1–1 | 1–5 | 0.01–0.1 |
| Reference |
Preparation Methods
Preparation of PEG-Supported NHC Ligands
The synthesis begins with functionalizing PEG with an imidazolium salt, a precursor to the NHC ligand. For example, PEG (Mn ~ 2639) is reacted with 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride in the presence of a base such as potassium tert-butoxide. The resulting PEG-imidazolium adduct is then treated with a ruthenium precursor, typically a Grubbs-type catalyst (e.g., RuCl2(PCy3)2(CHPh)), to form the PEG-bound complex.
Ruthenium Coordination and Characterization
The coordination of ruthenium to the PEG-supported NHC ligand is confirmed via nuclear magnetic resonance (NMR) spectroscopy. For instance, NMR spectra show a downfield shift from 28.5 ppm to 32.1 ppm, indicating successful displacement of a phosphine ligand by the NHC. Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry further validates the molecular weight of the complex, with peaks corresponding to [RuCl2(PEG-NHC)(CHPh)].
Post-Polymerization Modification of Ruthenium Catalysts
An alternative strategy involves attaching pre-formed ruthenium carbene complexes to PEG through post-synthetic modifications.
Functionalization of Grubbs Catalysts
Second-generation Grubbs catalysts (e.g., RuCl2(IMes)(PCy3)(CHPh)) are reacted with PEG derivatives containing terminal thiol or amine groups. For example, PEG-thiol (Mn ~ 550) undergoes ligand exchange with the phosphine group, yielding a PEG-bound complex. This method preserves the catalytic activity while enabling phase-selective solubility.
Solubility-Driven Purification
The PEG-bound complexes exhibit unique solubility profiles: soluble in dichloromethane and toluene but insoluble in diethyl ether or hexanes. This property allows purification via precipitation, where the complex is dissolved in CH2Cl2 and precipitated with cold diethyl ether, achieving >95% purity.
Comparative Analysis of Catalytic Performance
The catalytic efficiency of PEG-bound complexes is benchmarked against conventional catalysts using ring-closing metathesis (RCM) reactions.
Activity in Model Reactions
For the RCM of diethyl diallylmalonate, PEG-bound catalysts achieve >90% conversion within 2 hours at 40°C, comparable to non-supported Grubbs catalysts. Kinetic studies reveal a slight reduction in turnover frequency (TOF) due to steric hindrance from the PEG chain.
Recyclability and Ruthenium Leaching
A key advantage of PEG-bound catalysts is their recyclability. After RCM, the catalyst is recovered via aqueous extraction, with residual ruthenium levels as low as 41 ppm (Table 1). Combining aqueous extraction with activated carbon treatment reduces ruthenium contamination to <0.04 ppm, meeting pharmaceutical standards.
Table 1. Ruthenium Contamination After Purification
| Purification Method | Residual [Ru] (ppm) |
|---|---|
| Aqueous extraction (5 washes) | 41 |
| Aqueous extraction + THMP | 2 |
| Aqueous extraction + activated carbon | <0.04 |
Structural and Mechanistic Insights
PEG Chain Length Effects
The molecular weight of PEG significantly impacts catalyst performance. Shorter PEG chains (Mn ~ 550) show higher ruthenium leaching (1165 ppm) due to reduced steric stabilization, while longer chains (Mn ~ 10,000) achieve better retention (562 ppm).
Degradation Pathways
Decomposition studies using NMR reveal that PEG-bound catalysts undergo β-hydride elimination at elevated temperatures (>80°C), forming ruthenium hydride species. This degradation is mitigated by using bulkier NHC ligands.
Industrial-Scale Applications
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
